molecular formula C8H7BrF2O B1321334 5-Bromo-1-ethoxy-2,3-difluorobenzene CAS No. 204654-92-2

5-Bromo-1-ethoxy-2,3-difluorobenzene

Cat. No. B1321334
CAS RN: 204654-92-2
M. Wt: 237.04 g/mol
InChI Key: UMGBWRBQWZTQMH-UHFFFAOYSA-N
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Description

5-Bromo-1-ethoxy-2,3-difluorobenzene is an organic compound belonging to the family of difluorobenzenes. It is a colorless liquid at room temperature, and has a boiling point of 219°C and a melting point of -51°C. It is soluble in organic solvents such as ether and benzene. This compound is an important intermediate in the synthesis of a wide range of organic compounds, and has been used in the production of pharmaceuticals, dyes, and other industrial chemicals.

Scientific Research Applications

Electrochemical Fluorination

5-Bromo-1-ethoxy-2,3-difluorobenzene is involved in the electrochemical fluorination of aromatic compounds. Horio et al. (1996) studied the formation mechanism of 1,4-difluorobenzene during the electrolyses of halobenzenes, revealing insights into the reactions of halogenated and fluorinated compounds in electrochemical settings. The study emphasized the competition between dehalogeno-defluorination and hydrogen evolution in the reaction mechanisms (Horio et al., 1996).

Photodissociation Studies

Research on the photodissociation of bromofluorobenzenes, including compounds similar to this compound, was conducted by Borg (2007). This study utilized ab initio methods to investigate the C-Br photo-fragmentation of bromo-3,5-difluorobenzene, providing valuable insights into the reaction coordinates and activation energy related to the photodissociation process (Borg, 2007).

Synthesis of Dibromobenzenes

In the field of organic synthesis, this compound-related compounds are used as precursors. Diemer et al. (2011) described methods for synthesizing 1,2-dibromobenzenes, highlighting their utility in various organic transformations, particularly in reactions involving the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Mechanism of Action

Target of Action

5-Bromo-1-ethoxy-2,3-difluorobenzene is a chemical compound that is often used as a precursor in organic synthesis . The primary targets of this compound are typically other organic molecules, where it acts as a building block in the formation of more complex structures .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile (in this case, the this compound) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. As a precursor in organic synthesis, it can be involved in a wide range of reactions, each with their own unique pathways and downstream effects .

Pharmacokinetics

Like all compounds, its bioavailability and pharmacokinetic properties would be influenced by factors such as its chemical structure, the solvent used, and the specific conditions under which it is used .

Result of Action

The molecular and cellular effects of this compound’s action are again dependent on the specific reactions it is involved in. Generally speaking, its primary effect is the formation of new bonds and the creation of new organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These can include the temperature and pH of the reaction environment, the presence of other compounds, and the specific conditions under which the reaction is carried out .

properties

IUPAC Name

5-bromo-1-ethoxy-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGBWRBQWZTQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611764
Record name 5-Bromo-1-ethoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204654-92-2
Record name 5-Bromo-1-ethoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 ml three neck flask provided with a stirrer, thermometer, and cooling tube were added 25.0 g (118.5 mmol) of 3,4,5-trifluorobromobenzene, 19.9 g (355.5 mmol) of potassium hydroxide, and 20 ml of ethanol, and heated to reflux while being stirred for 3 hours. After finishing of the reaction, unreacted ethanol was distilled off under a reduced pressure, 200 ml of water was added thereto, and it was extracted with 200 ml of diethyl ether. The extract was washed with water (150 ml) thrice and dried over anhydrous magnesium sulfate. The colorless oily product in an amount of 27.8 g which was obtained by distilling off the solvent was purified by silica gel column chromatography (eluent: heptane, Rf=0.36) to obtain 23.3 g of colorless oily 3,4-difluoro-5-ethoxybromobenzene.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
25 g
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reactant
Reaction Step Two
Quantity
19.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

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